

Application Notes and Protocols for m-PEG21-acid Activation and Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG21-acid

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These application notes provide a detailed guide for the activation of methoxy-poly(ethylene glycol)-acid with 21 ethylene glycol units (**m-PEG21-acid**) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent bioconjugation to amine-containing molecules such as proteins, peptides, or antibodies.

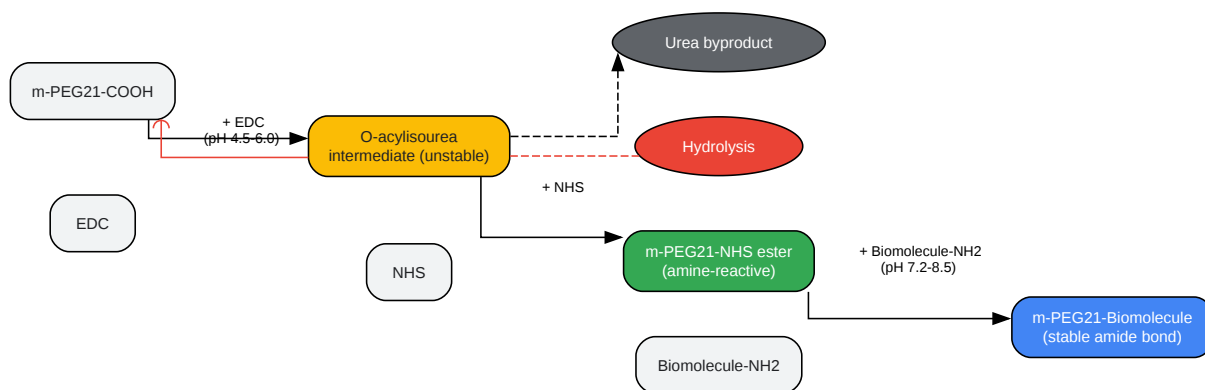
Introduction

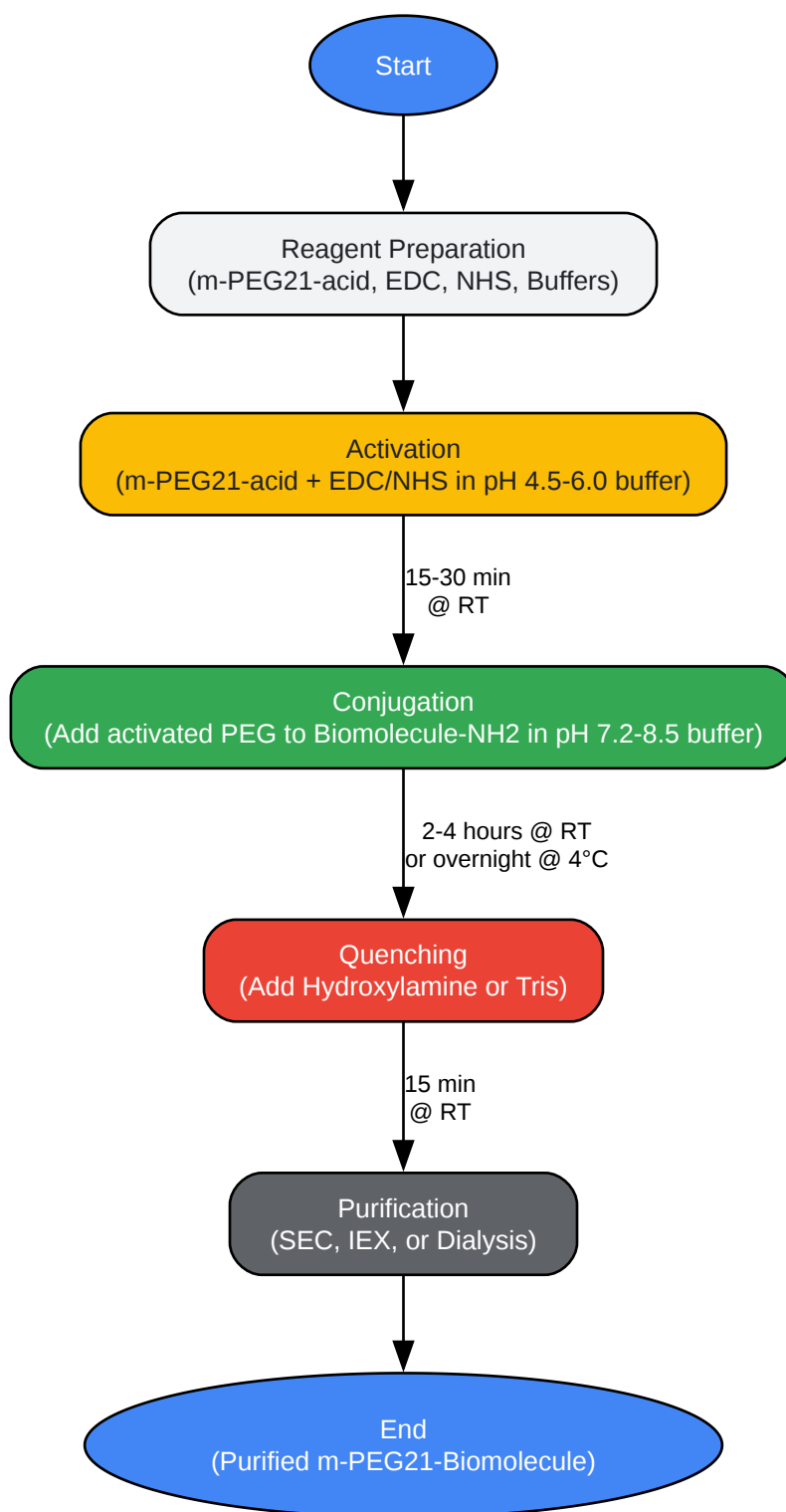
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides. This process can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity. The EDC/NHS system is a popular "zero-length" crosslinking chemistry that covalently couples carboxyl groups to primary amines, forming a stable amide bond.

In this two-step process, EDC first activates the carboxyl group of **m-PEG21-acid** to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG can then efficiently react with primary amines on a target biomolecule.

Reaction Mechanism and Workflow

The overall process involves the activation of the **m-PEG21-acid** followed by conjugation to an amine-containing biomolecule and subsequent purification of the conjugate.





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